2,3-Dihydrofuro[2,3-c]pyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[2,3-c]pyridines can be achieved through various synthetic routes. One notable method involves a novel multicomponent reaction, where a toluene solution of an aminopentynoate, an aldehyde, and an alpha-isocyanoacetamide, in the presence of ammonium chloride, are heated to produce the tetrahydrofuro[2,3-c]pyridines in good to excellent yields. This process is notable for the concomitant formation of five chemical bonds, leading to the fused ring system in a one-pot synthesis (Fayol & Zhu, 2004).
Scientific Research Applications
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Synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives
- Application : This compound has attracted researchers’ attention due to various types of biological activity observed for these fused heterocyclic systems. For example, it is a part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors .
- Method : The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
- Results : This process was accompanied by opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
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Synthesis of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins
- Application : These compounds have shown promise for the treatment of Alzheimer’s disease . They are also known for their medicinal importance, therapeutic activities, and applications in myriad pharmaceutical ingredients .
- Method : An eco-friendly and efficient one-pot green multicomponent approach has been described to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins (DHFCs). In this synthesis, imidazole and water were used as the catalyst and solvent, respectively, under mild conditions .
- Results : Applications of the developed catalytic process in a water medium revealed the outstanding activity, productivity, and broad functional group tolerance, affording a series of newly designed DHFC and derivatives in excellent yields (72−98%) .
Safety And Hazards
- Safety Precautions : Handle with care, following standard laboratory safety protocols.
- Hazard Information : Specific hazards associated with this compound are not readily available. Researchers should consult safety data sheets (SDS) for detailed information.
Future Directions
Future research on 2,3-Dihydrofuro[2,3-c]pyridin-3-ol could explore the following aspects:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Computational Studies : Conduct computational simulations to predict its behavior and interactions.
properties
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3,6,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTDIKMUCVBKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618153 | |
Record name | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |
CAS RN |
106531-53-7 | |
Record name | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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